methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms, and they are one of the most important active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied, depending on the specific derivative and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific derivative and its target. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
The safety of 1,2,4-triazole derivatives has been evaluated in some studies. For instance, the cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay . The safety of these compounds was also evaluated on MRC-5 as a normal cell line .
Properties
IUPAC Name |
methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-7-6(9-8-4)12-3-5(10)11-2/h3H2,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZGSCKSZHDZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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